
Sodium quinoline-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium quinoline-3-sulfinate is an organosulfur compound that features a quinoline ring system substituted with a sulfonate group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium quinoline-3-sulfinate can be synthesized through the sulfonylation of quinoline N-oxides using sodium sulfinates. This reaction typically involves a metal-free, reductant-free deoxygenative sulfonylation process, where sodium sulfinates act as both the sulfonylation reagent and the activating agent . The reaction conditions often include the use of an inert atmosphere and specific solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned sulfonylation process. The scalability of this method depends on the availability of starting materials and the optimization of reaction conditions to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium quinoline-3-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like potassium persulfate (K₂S₂O₈) and reducing agents such as sodium borohydride (NaBH₄). Solvents like acetonitrile and dichloromethane are often employed to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfonic acids, while substitution reactions can produce a variety of substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of sodium quinoline-3-sulfinate involves its ability to participate in radical coupling reactions. The sulfonate group can activate the quinoline ring, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium benzenesulfinate: Another sulfonate compound used in organic synthesis.
Sodium toluenesulfinate: Similar in structure but with a toluene ring instead of a quinoline ring.
Sodium methanesulfinate: A simpler sulfonate compound with a methane backbone.
Uniqueness
Sodium quinoline-3-sulfinate is unique due to its quinoline ring system, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This uniqueness makes it particularly valuable in the synthesis of complex organic molecules and in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H6NNaO2S |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
sodium;quinoline-3-sulfinate |
InChI |
InChI=1S/C9H7NO2S.Na/c11-13(12)8-5-7-3-1-2-4-9(7)10-6-8;/h1-6H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
BMLOYHUCCFHTLA-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


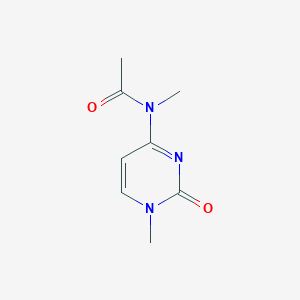
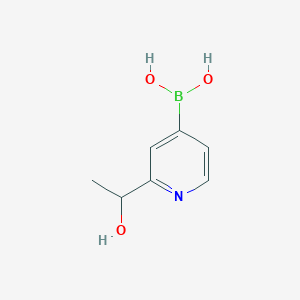

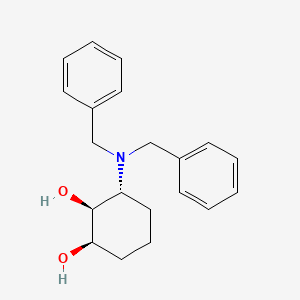
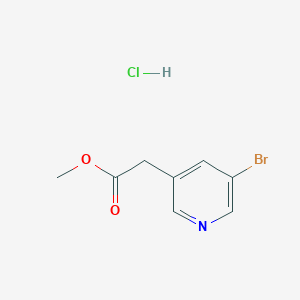
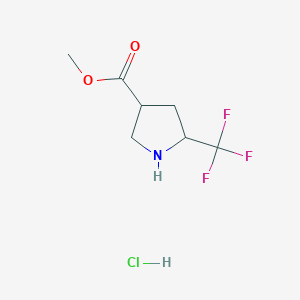


![N-[2-(Diethylamino)ethyl]-2-methyl-4,6-pyrimidinediamine](/img/structure/B13116850.png)
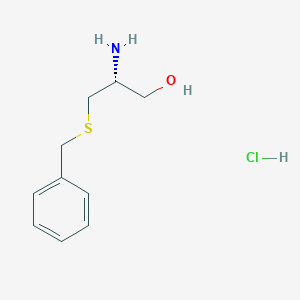

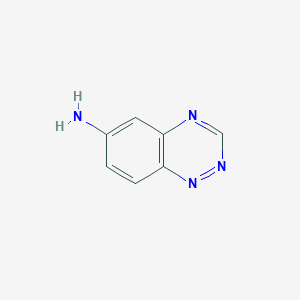
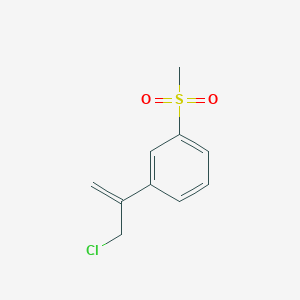
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-oxoacetaldehyde) hydrate](/img/structure/B13116884.png)
